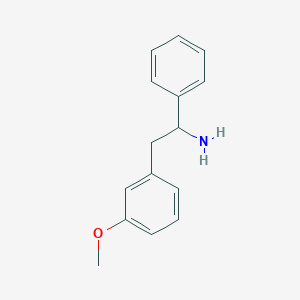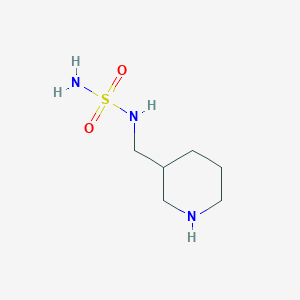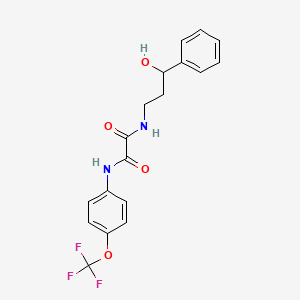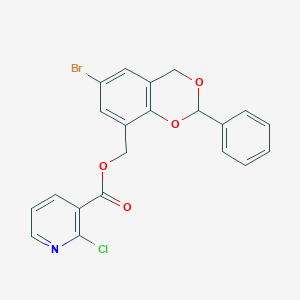
(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic molecule featuring a benzodioxin ring fused with a pyridine carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-bromo-2-phenyl-1,3-benzodioxin and 2-chloropyridine-3-carboxylic acid.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
Chemistry
In organic synthesis, (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s potential biological activities are of significant interest. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.
Industry
In the materials science industry, the compound could be used in the development of novel materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The exact mechanism of action for (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate depends on its application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin and pyridine moieties could facilitate binding to specific sites, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate: can be compared with other benzodioxin derivatives and pyridine carboxylates.
6-bromo-2-phenyl-1,3-benzodioxin: Shares the benzodioxin core but lacks the pyridine carboxylate moiety.
2-chloropyridine-3-carboxylic acid: Contains the pyridine carboxylate but lacks the benzodioxin structure.
Uniqueness
The combination of the benzodioxin and pyridine carboxylate in a single molecule provides unique reactivity and potential biological activity. This dual functionality is not commonly found in simpler analogs, making This compound a distinctive compound for research and application.
Properties
IUPAC Name |
(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO4/c22-16-9-14(11-26-20(25)17-7-4-8-24-19(17)23)18-15(10-16)12-27-21(28-18)13-5-2-1-3-6-13/h1-10,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGGOSRVGMIZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)COC(=O)C3=C(N=CC=C3)Cl)OC(O1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride](/img/structure/B2984448.png)
![1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2984450.png)
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2984453.png)
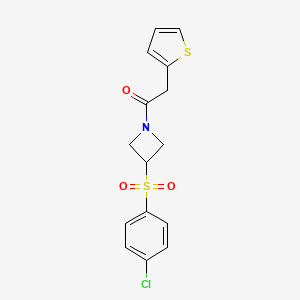
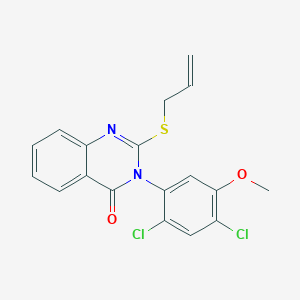
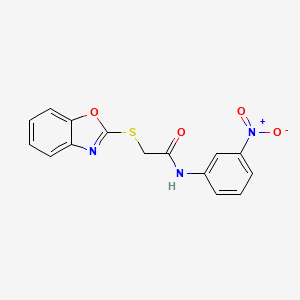
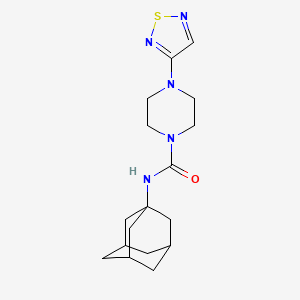
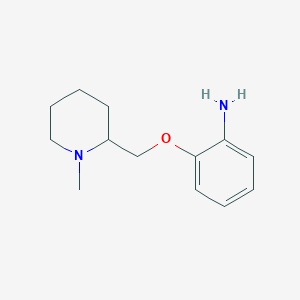
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2984459.png)
![1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one](/img/structure/B2984460.png)
